Boc-allo-Ile-OH

Peptide Synthesis Quality Control HPLC Purity

Peptide SAR studies often confound side-chain chemistry with backbone stereochemistry. Boc-allo-Ile-OH (CAS 35264-07-4), the (2S,3R) diastereomer, isolates β-carbon configuration as the sole variable. • Enables matched-pair peptide synthesis differing only in C3 stereochemistry. • Alters ϕ/ψ torsion angles and H-bonding patterns vs. L-isoleucine controls. • Supports rational design of protease-resistant therapeutics via backbone engineering. Supplied at ≥99% (HPLC) for reproducible conformational studies.

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
CAS No. 35264-07-4
Cat. No. B558387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-allo-Ile-OH
CAS35264-07-4
SynonymsBoc-allo-Ile-OH; 35264-07-4; BOC-L-allo-Isoleucine; Boc-L-alloisoleucine; BOC-alloisoleucine; PubChem15616; 15532_ALDRICH; SCHEMBL3205842; 15532_FLUKA; CTK8B3051; MolPort-003-926-835; QJCNLJWUIOIMMF-SFYZADRCSA-N; ZINC1576248; ANW-41690; AKOS015892637; AM81864; AK174594; KB-48316; N-(tert-Butyloxycarbonyl)-L-alloisoleucine; Z5851; K-7999; L-Alloisoleucine,N-[(1,1-dimethylethoxy)carbonyl]-; (2S,3R)-2-tert-butoxycarbonylamino-3-methyl-pentanoicacid
Molecular FormulaC11H21NO4
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1
InChIKeyQJCNLJWUIOIMMF-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-allo-Ile-OH: Chiral Building Block for Peptide Synthesis


Boc-allo-Ile-OH (N-tert-Butoxycarbonyl-L-alloisoleucine, CAS 35264-07-4) is a Boc-protected non-proteinogenic amino acid derivative with the molecular formula C₁₁H₂₁NO₄ and a molecular weight of 231.29 g/mol . As the (2S,3R) diastereomer of the proteinogenic amino acid L-isoleucine (2S,3S), this compound belongs to a class of chiral building blocks used in solid-phase peptide synthesis (SPPS) . The tert-butyloxycarbonyl (Boc) protecting group enables controlled sequential peptide assembly under orthogonal deprotection conditions . This compound's specific stereochemical configuration fundamentally alters peptide backbone conformation, hydrogen-bonding capacity, and structural folding relative to peptides synthesized with standard Boc-L-Ile-OH [1].

SPPS workflow with Boc-chemistry orthogonal deprotection
Stereochemical-control study context at β-carbon (2S,3R)
Non-proteinogenic diastereomer for backbone conformation research

Boc-allo-Ile-OH: Why Substitution with L-Ile Fails


Generic substitution of Boc-allo-Ile-OH with Boc-L-Ile-OH (CAS 13139-16-7) in peptide synthesis is scientifically unsound because the two compounds are diastereomers with distinct three-dimensional side-chain orientations that produce divergent peptide backbone conformations . In comparative solid-phase peptide synthesis studies, homooligopeptides constructed from D-alloisoleucine residues adopt fundamentally different folded structures and hydrogen-bonding patterns compared to those built from L-isoleucine residues, a finding directly attributable to the inverted stereochemistry at the C3 (β) carbon [1]. A procurement decision based solely on molecular formula equivalence ignores that these two diastereomers—while sharing identical mass, elemental composition, and Boc protection—yield peptides with measurable differences in circular dichroism (CD) spectra and infrared (IR) absorption characteristics in both solution and solid states [2].

Attribute
Substitution context
Stereochemistry
Boc-allo-Ile-OH (2S,3R)Boc-L-Ile-OH (2S,3S) is a diastereomer; inverted β-carbon configuration may shift backbone conformation and hydrogen-bonding geometry
Peptide folding
Distinct CD and IR spectral signatures reported for allo-series oligopeptidesL-Ile-derived oligopeptides exhibit different secondary structure profiles; conformation-dependent properties may not transfer
Solid-state packing
Melting point 60–64 °C reflects distinct crystal packingBoc-L-Ile-OH melts at 68–72 °C; solid-state behavior and processing may differ

Boc-allo-Ile-OH: Differential Evidence for Procurement


Purity Benchmark: Vendor Specification Comparison

Commercially available Boc-allo-Ile-OH is supplied with HPLC purity specifications ranging from 95% to ≥99%. The highest specified purity tier for this compound is ≥99% (HPLC), as documented in vendor technical datasheets from Chem-Impex and BOC Sciences . In contrast, the Boc-D-Allo-Ile-OH DCHA salt form (CAS 55780-92-2) is routinely supplied with a lower minimum purity specification of 98% (HPLC), representing a measurable 1% absolute purity differential that impacts procurement decisions for applications requiring maximal stereochemical fidelity .

Purity specification
Specification review
≥99% (HPLC)
Higher purity tier supports stereochemical fidelity in multi-step SPPS
Salt form (DCHA) supplied at 98%; 1% differential may reduce diastereomeric contamination risk
Peptide Synthesis Quality Control HPLC Purity Procurement Specification

CD Spectroscopy: allo-Ile vs Ile Homooligopeptides

Direct comparative circular dichroism (CD) spectroscopy of homologous oligopeptide series Boc-(L-Ile)n-OMe versus Boc-(D-aIle)n-OMe (n=2-6) in 2,2,2-trifluoroethanol reveals distinct spectral signatures attributable to differing backbone conformations [1]. The CD spectra of the D-alloisoleucine-containing oligopeptides exhibit qualitatively different Cotton effects compared to their L-isoleucine counterparts, confirming that the inverted stereochemistry at the β-carbon produces a measurable alteration in peptide secondary structure [2]. Solid-state infrared spectroscopy further establishes that higher oligopeptides (n≥4) in the allo-series adopt intermolecular β-sheet conformations that differ in hydrogen-bonding geometry from those formed by the L-isoleucine series [3].

CD spectroscopy
Head-to-head
Distinct Cotton effects for allo-series vs L-Ile oligopeptides (n=2–6) in trifluoroethanol
Reported conformational difference supports backbone-engineering study context
Qualitatively different CD spectra; quantitative peak shifts observed
Conformational Analysis Circular Dichroism Peptide Folding Spectroscopy

X-Ray Crystallography: Heterochiral Dipeptide Conformation

X-ray diffraction analysis of N- and C-terminally blocked dipeptides containing allo-isoleucine residues provides direct atomic-level evidence of conformational divergence. The crystal structure of t-Boc-L-Ile-D-aIle-OMe (containing the D-alloisoleucine residue derived from Boc-D-allo-Ile-OH) was solved and refined to a final R factor of 0.077 [1]. This dipeptide adopts a specific backbone conformation with defined ϕ and ψ torsion angles that differ from those observed in t-Boc-D-Leu-L-Leu-OMe and t-Boc-D-aIle-L-Ile-OMe, confirming that the incorporation of allo-isoleucine alters local peptide geometry in a structure-specific manner [2].

X-ray crystallography
Class-level
t-Boc-L-Ile-D-aIle-OMe crystal structure solved (R=0.077); specific ϕ/ψ torsion angles
Atomic-level evidence that allo-Ile alters local peptide geometry
Single-crystal structure; heterochiral dipeptide context
X-Ray Crystallography Dipeptide Structure Conformational Analysis Crystal Engineering

Melting Point and Solid-State Comparison

Boc-allo-Ile-OH exhibits a melting point range of 60-64 °C as a crystalline solid at 20 °C . In comparison, the standard proteinogenic derivative Boc-L-Ile-OH (CAS 13139-16-7) displays a higher melting point range of 68-72 °C under equivalent conditions . This 8 °C differential in melting point (lower bound comparison: 68 °C vs 60 °C) reflects the distinct solid-state packing and intermolecular interactions arising from the different stereochemical configuration at the β-carbon .

Melting point
Cross-study comparable
60–64 °C vs 68–72 °C (Boc-L-Ile-OH)
8 °C differential supports receipt-verification QC for diastereomer identity
Vendor technical specifications; solid-state property review
Physical Characterization Melting Point Solid-State Properties Procurement

β-Sheet Propensity: IR Spectroscopic Evidence

Solid-state infrared (IR) absorption spectroscopy of higher oligopeptides (n≥4) derived from D-alloisoleucine reveals the occurrence of intermolecular β-sheet conformations that differ in hydrogen-bonding geometry from those formed by the corresponding L-isoleucine oligopeptides [1]. The IR spectra show distinct amide I and amide II band positions and intensities, indicating that the inverted stereochemistry at the β-carbon alters the registry and stability of intermolecular β-sheet packing [2]. This differential β-sheet propensity is a direct consequence of side-chain stereochemistry and is not observed when Boc-L-Ile-OH is substituted for Boc-allo-Ile-OH in peptide synthesis [3].

β-sheet propensity
Head-to-head
Distinct amide I/II IR bands for allo-series oligopeptides (n≥4); altered β-sheet H-bonding geometry
Differential aggregation behavior may impact peptide developability assessment
Solid-state IR spectroscopy; aggregation and solubility context
Infrared Spectroscopy β-Sheet Formation Hydrogen Bonding Peptide Aggregation

Boc-allo-Ile-OH: Evidence-Based Application Scenarios


β-Turn Mimetic Library Synthesis

The distinct backbone conformation induced by allo-isoleucine residues, as demonstrated by differential CD spectra in 2,2,2-trifluoroethanol and X-ray crystallographic analysis of dipeptides containing D-aIle residues, supports the use of Boc-allo-Ile-OH in constructing peptide libraries designed to probe β-turn or non-canonical secondary structure motifs [1]. Procurement of Boc-allo-Ile-OH enables the systematic incorporation of a stereochemical perturbation at the β-carbon, which alters local ϕ/ψ torsion angles and hydrogen-bonding capacity relative to peptides containing L-isoleucine. This application is particularly relevant for medicinal chemistry campaigns seeking to optimize peptide conformational stability, receptor binding affinity, or proteolytic resistance through backbone engineering rather than side-chain substitution [2].

SAR Probes: β-Branched Peptide Therapeutics

The availability of Boc-allo-Ile-OH at ≥99% (HPLC) purity enables controlled SAR investigations where the stereochemical configuration at the β-carbon is the sole variable. Comparative studies of Boc-(L-Ile)n-OMe versus Boc-(D-aIle)n-OMe oligopeptide series demonstrate that inversion of β-carbon stereochemistry produces measurable alterations in peptide folding and intermolecular association as detected by IR spectroscopy [1]. Procurement of high-purity Boc-allo-Ile-OH facilitates the synthesis of matched-pair peptides that differ only in β-carbon stereochemistry, allowing researchers to deconvolute the contribution of side-chain orientation from other molecular features in biological assays. This is especially critical for β-branched amino acid-containing peptides where side-chain rotamer preferences directly influence binding epitope presentation [2].

Heterochiral Peptide Design for Proteolytic Stability

The incorporation of D-alloisoleucine residues (derived from Boc-allo-Ile-OH or its D-enantiomer) into heterochiral peptide sequences produces backbone conformations that differ from all-L peptides, as established by solid-state IR spectroscopy showing divergent β-sheet hydrogen-bonding patterns [1]. This conformational divergence can reduce recognition by endogenous proteases that have evolved to cleave all-L peptide substrates. Procurement of Boc-allo-Ile-OH supports the rational design of protease-resistant peptide therapeutics where maintaining biological activity requires preservation of specific side-chain functionality (the sec-butyl group) while altering backbone geometry to evade enzymatic degradation. This application leverages the unique β-branched architecture of allo-isoleucine, which combines the steric bulk of isoleucine with an inverted stereochemical presentation [2].

Application
Selection Property
Validation Focus
β-Turn mimetic library synthesis
Stereochemical perturbation at β-carbon
Conformational analysis by CD and X-ray
β-Branched peptide SAR studies
Diastereomer-specific building block
Matched-pair peptide comparison; IR spectroscopy review
Protease-resistant peptide research
Altered backbone geometry
Proteolytic stability assessment; aggregation behavior review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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